![molecular formula C37H65ClO4 B12577578 Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- CAS No. 622833-05-0](/img/structure/B12577578.png)
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is a specialized organic compound known for its unique structure and properties It is a derivative of benzoyl chloride, where the benzene ring is substituted with three 3,7-dimethyloctyl groups at the 3, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- typically involves the reaction of benzoyl chloride with 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzoyl chloride. Common reagents used in this synthesis include thionyl chloride, phosphorus pentachloride, and oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzoyl chloride is reacted with the appropriate substituted benzene derivatives. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Phosphorus Pentachloride: Another chlorinating agent.
Oxalyl Chloride: Used in specific substitution reactions.
Major Products Formed
Amides: Formed when reacting with amines.
Esters: Formed when reacting with alcohols.
Benzoic Acid: Formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of specialized polymers and materials.
Pharmaceuticals: Investigated for potential use in drug development and delivery systems.
Biological Studies: Used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- involves its ability to act as an acylating agent. It reacts with nucleophiles to form stable amide and ester bonds. The molecular targets include various nucleophilic sites on organic molecules, and the pathways involved are primarily substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: The parent compound, used widely in organic synthesis.
3,4,5-Tris(benzyloxy)benzoyl Chloride: A similar compound with benzyl groups instead of 3,7-dimethyloctyl groups.
Benzoic Acid, 3,4,5-tris(octadecyloxy)-: Another derivative with octadecyloxy groups.
Uniqueness
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
622833-05-0 |
|---|---|
Molekularformel |
C37H65ClO4 |
Molekulargewicht |
609.4 g/mol |
IUPAC-Name |
3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoyl chloride |
InChI |
InChI=1S/C37H65ClO4/c1-27(2)13-10-16-30(7)19-22-40-34-25-33(37(38)39)26-35(41-23-20-31(8)17-11-14-28(3)4)36(34)42-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24H2,1-9H3/t30-,31-,32-/m0/s1 |
InChI-Schlüssel |
RPWCVJPCCYYJHW-CPCREDONSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)Cl |
Kanonische SMILES |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


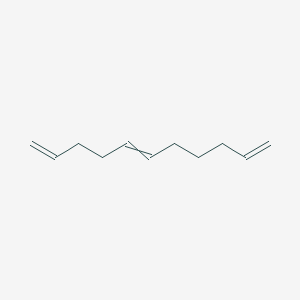
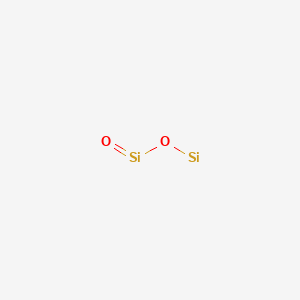
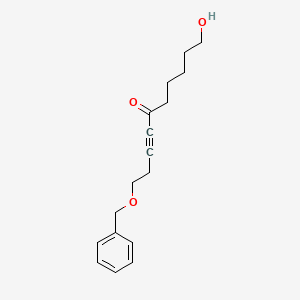
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
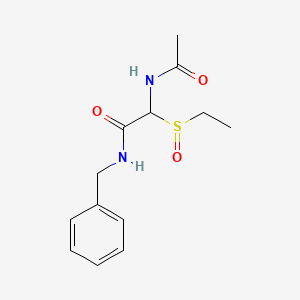
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
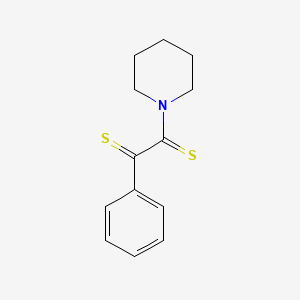
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
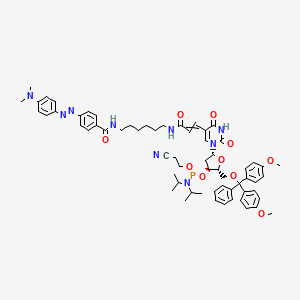
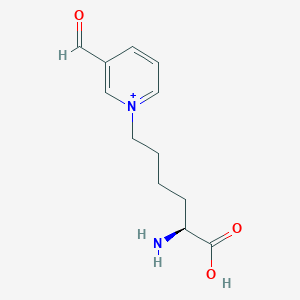
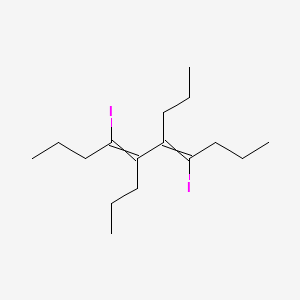
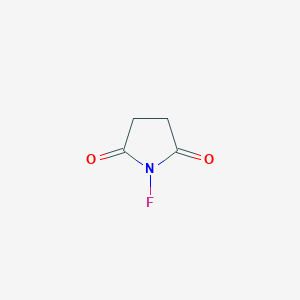

![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
